molecular formula C14H13ClO3S B5215108 2,6-dimethylphenyl 4-chlorobenzenesulfonate

2,6-dimethylphenyl 4-chlorobenzenesulfonate

Cat. No.: B5215108
M. Wt: 296.8 g/mol
InChI Key: PDHXRMTZKRAIEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethylphenyl 4-chlorobenzenesulfonate is an organic compound that belongs to the class of aryl sulfonate esters. These compounds are known for their versatility in organic synthesis and their bioactive properties. The compound has a molecular formula of C14H13ClO3S and a molecular weight of 296.77 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethylphenyl 4-chlorobenzenesulfonate can be achieved through iron-catalyzed cross-coupling reactions. One common method involves the reaction of 2,6-dimethylphenyl magnesium bromide with 4-chlorobenzenesulfonyl chloride in the presence of an iron catalyst and urea ligands . The reaction typically proceeds under mild conditions, making it environmentally friendly and sustainable.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale cross-coupling reactions using similar reagents and catalysts. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylphenyl 4-chlorobenzenesulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

2,6-Dimethylphenyl 4-chlorobenzenesulfonate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylphenyl 4-chlorobenzenesulfonate
  • Naphthalen-2-yl 4-chlorobenzenesulfonate

Uniqueness

2,6-Dimethylphenyl 4-chlorobenzenesulfonate is unique due to its steric hindrance provided by the two methyl groups, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of sterically demanding molecules .

Properties

IUPAC Name

(2,6-dimethylphenyl) 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO3S/c1-10-4-3-5-11(2)14(10)18-19(16,17)13-8-6-12(15)7-9-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHXRMTZKRAIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-dimethylphenyl 4-chlorobenzenesulfonate
Reactant of Route 2
Reactant of Route 2
2,6-dimethylphenyl 4-chlorobenzenesulfonate
Reactant of Route 3
Reactant of Route 3
2,6-dimethylphenyl 4-chlorobenzenesulfonate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,6-dimethylphenyl 4-chlorobenzenesulfonate
Reactant of Route 5
Reactant of Route 5
2,6-dimethylphenyl 4-chlorobenzenesulfonate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,6-dimethylphenyl 4-chlorobenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.